molecular formula C11H12N2O3 B8453481 4-[(3-Nitrophenyl)amino]-3-penten-2-one

4-[(3-Nitrophenyl)amino]-3-penten-2-one

Cat. No.: B8453481
M. Wt: 220.22 g/mol
InChI Key: RKODTPIHPRNNHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Nitrophenyl)amino]-3-penten-2-one is a chemical compound offered for research and development purposes. It belongs to a class of enaminones, which are structures of interest in various scientific fields. Based on studies of structurally similar compounds, this chemical may serve as a valuable tool for researchers. Compounds with similar anilino-penten-one backbones have been investigated for their biological activity, particularly as potential modulators of Transient Receptor Potential (TRP) channels . TRP channels are non-selective cation channels expressed on cell membranes and play critical roles in sensory functions and cellular homeostasis . Research on other analogs suggests that this class of molecules may also be explored for its effects on mitochondrial function. Mitochondrial uncouplers, which disrupt the proton gradient across the mitochondrial membrane, are being evaluated in diverse preclinical models for their ability to disrupt energy metabolism in cancer cells . The 3-nitrophenyl moiety in its structure may influence its electronic properties and bioavailability, making it a subject for structure-activity relationship (SAR) studies in medicinal chemistry. This product is intended for research applications only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

4-(3-nitroanilino)pent-3-en-2-one

InChI

InChI=1S/C11H12N2O3/c1-8(6-9(2)14)12-10-4-3-5-11(7-10)13(15)16/h3-7,12H,1-2H3

InChI Key

RKODTPIHPRNNHD-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

4-(4-Nitrophenyl)but-3-en-2-one (CAS 3490-37-7)

  • Structure: Features a nitro group at the para position of the phenyl ring attached to a butenone backbone.
  • Molecular Formula: C₁₀H₉NO₃; Molecular Weight: 191.18 g/mol .
  • The shorter butenone chain reduces conjugation length, affecting UV-Vis absorption maxima compared to pentenone analogs .

(2E)-3-(4-Methylphenyl)-1-(3-Nitrophenyl)prop-2-en-1-one

  • Structure : A chalcone derivative with a 3-nitrophenyl group and a 4-methylphenyl substituent.
  • Research Findings: Computational studies (DFT) reveal a dipole moment of 6.12 D and significant NLO activity (hyperpolarizability β = 4.21 × 10⁻³⁰ esu), attributed to intramolecular charge transfer between nitro and methylphenyl groups . The absence of an amino group in this compound contrasts with the target molecule, where the amino group may enhance electron donation, altering optical properties .

Amino-Substituted Pentenone Analogs

4-Amino-3-penten-2-one (CAS 1118-66-7)

  • Structure: Simplest amino-substituted pentenone without aromatic substituents.
  • Molecular Formula: C₅H₉NO; Molecular Weight: 99.13 g/mol .
  • Key Data :
    • IR spectroscopy shows N-H stretching bands at ~3300 cm⁻¹, indicative of hydrogen bonding in condensed phases .
    • The absence of a nitrophenyl group simplifies the electronic environment, reducing conjugation and polarizability compared to the target compound .

3-Acetyl-1-phenyl-1-methyl-4-(methylamino)-3-penten-2-one

  • Structure: Contains a methylamino group and acetyl substituents on the pentenone backbone.
  • Molecular Formula: C₁₅H₁₉NO₂; Molecular Weight: 245.32 g/mol .
  • Key Differences: The methylamino group (-NHCH₃) introduces steric hindrance and reduced basicity compared to the primary amino group in the target compound. The acetyl group may stabilize the enone system via resonance, affecting tautomeric equilibria .

Nitro-Aromatic Compounds with Heterocyclic Backbones

(cis)-4-(3-Nitrophenyl)-1,3-diphenylazetidin-2-one

  • Structure: A β-lactam (azetidinone) ring fused with a 3-nitrophenyl group.
  • Key Data: Exhibits rigid geometry due to the β-lactam ring, limiting conjugation compared to flexible pentenone systems . The nitro group’s meta position on the phenyl ring may influence regioselectivity in cycloaddition reactions .

Research Implications and Gaps

  • Spectral Data: The target compound’s IR and UV-Vis spectra are expected to show overlapping features with 4-amino-3-penten-2-one (N-H stretching) and 3-nitrophenyl chalcones (absorption >400 nm) , but experimental validation is needed.
  • Synthetic Challenges: Introducing the amino group adjacent to the enone system may require protective strategies to avoid side reactions, as seen in amino-ketone syntheses .
  • Computational Predictions : Density-functional theory (DFT) methods, such as those employing exact-exchange functionals , could model the compound’s electronic properties and guide applications in materials science.

Q & A

Q. Optimization Strategies :

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher yields at moderate temperatures to avoid decomposition
Catalystp-Toluenesulfonic acid (0.5–1.0 eq.)Accelerates imine formation
SolventEthanol or THFPolar aprotic solvents enhance reaction homogeneity
Reaction Time6–12 hoursProlonged time improves conversion but risks side reactions

Reference : Conditions derived from nitration/amination protocols in morpholinone analogs .

Basic: What spectroscopic techniques are most effective for characterizing structural features of this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, nitro group absorption at ~1520 cm⁻¹) .
  • NMR (¹H/¹³C) :
    • ¹H NMR : Doublets for α,β-unsaturated ketone protons (δ 6.2–6.8 ppm); NH resonance (δ 8.1–8.5 ppm).
    • ¹³C NMR : Carbonyl carbon at ~200 ppm, nitrophenyl carbons at 120–150 ppm .
  • X-ray Crystallography : Resolves stereochemistry and confirms molecular geometry (e.g., dihedral angles between nitrophenyl and pentenone moieties) .

Reference : Structural validation via crystallography in sulfonyl analogs .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of nitroaromatic vapors.
  • Storage : Keep at 0–6°C in airtight containers to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Reference : Safety guidelines from nitrophenylbutenone analogs .

Advanced: How can computational methods like DFT predict electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Functional Selection : B3LYP hybrid functional recommended for thermochemical accuracy (average error ±2.4 kcal/mol) .
    • Properties Calculated :
  • HOMO-LUMO gaps (reactivity indices).
  • Electrostatic potential maps (sites for electrophilic/nucleophilic attack).
    • Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Reference : DFT benchmarks from Becke’s exchange-correlation studies .

Advanced: What strategies resolve discrepancies between experimental and computational molecular geometry data?

Methodological Answer:

  • Root Cause Analysis :

    Discrepancy TypeResolution Strategy
    Bond Lengths/AnglesRe-optimize DFT parameters (e.g., basis sets)
    Torsional ConformationsPerform molecular dynamics simulations
    Crystal Packing EffectsCompare gas-phase vs. solid-state DFT models
  • Case Study : X-ray data for sulfonyl analogs showed 5° deviation in dihedral angles vs. DFT; solvent effects in simulations reduced error to <1° .

Reference : Crystallography and PDE4B inhibitor modeling .

Advanced: How does the compound interact with biological targets like PDE4B, and how are these interactions validated?

Methodological Answer:

  • Molecular Docking :
    • Software : AutoDock Vina or Schrödinger Suite.
    • Target : PDE4B UCR2 domain (PDB ID: 2QYL) .
    • Key Interactions :
  • Nitrophenyl group forms π-π stacking with Phe446.
  • Ketone oxygen hydrogen-bonds to Gln443.
  • Experimental Validation :
    • Kinase Assays : Measure IC₅₀ values using fluorescence polarization.
    • Mutagenesis : Confirm binding residues (e.g., Phe446Ala mutation reduces affinity by 10-fold) .

Reference : PDE4B inhibition studies with nitrophenyl naphthyridine analogs .

Tables for Key Data

Q. Table 1: Comparison of DFT Functionals for Electronic Property Calculation

FunctionalAvg. Error (kcal/mol)Recommended Use Case
B3LYP2.4Thermochemistry, HOMO-LUMO
M06-2X3.1Non-covalent interactions
ωB97X-D2.8Solvent effects

Source : Adapted from Becke’s thermochemical benchmarks .

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